molecular formula C9H7BBrNO2S B14083989 (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid

(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid

Cat. No.: B14083989
M. Wt: 283.94 g/mol
InChI Key: ONRQULQVFRRDFB-UHFFFAOYSA-N
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Description

(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that contains a bromine atom, a thiazole ring, and a phenyl ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic sites of the proteasome, preventing the degradation of proteins .

Properties

Molecular Formula

C9H7BBrNO2S

Molecular Weight

283.94 g/mol

IUPAC Name

[3-bromo-5-(1,3-thiazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-12-5-15-9)1-7(3-8)10(13)14/h1-5,13-14H

InChI Key

ONRQULQVFRRDFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C2=CN=CS2)(O)O

Origin of Product

United States

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